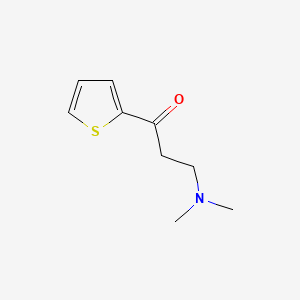

![molecular formula C21H20FN3O B2842702 N-苄基-1-(2-氟苯基)-3,4-二氢-1H-吡咯[1,2-a]吡嗪-2-基甲酰胺 CAS No. 899959-79-6](/img/structure/B2842702.png)

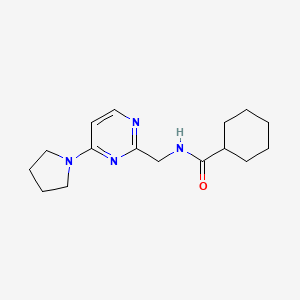

N-苄基-1-(2-氟苯基)-3,4-二氢-1H-吡咯[1,2-a]吡嗪-2-基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of similar compounds often involves various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . In some cases, X-ray crystallography is used to further confirm the chemical identity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve reactions such as the reaction with propargyl bromide, an intramolecular cyclization catalyzed by Pd/C at high temperature between the alkyne and the N-pyrrole, and aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by techniques such as IR and NMR spectroscopy, mass spectrometry, and elemental analysis .科学研究应用

抗病毒活性

合成苯甲酰胺基 5-氨基吡唑及其稠合杂环的新途径已显示出对甲型流感病毒(H5N1亚型)的显著抗病毒活性。在合成的化合物中,有几个表现出显着的病毒减少,表明在抗禽流感(H5N1)抗病毒药物开发中的潜在应用 (Hebishy 等人,2020)。

抗焦虑作用

对新型吡咯并[1,2-a]吡嗪配体的研究,包括与 N-苄基-N-甲基-1-苯基吡咯并[1,2-a]吡嗪-3-甲酰胺 (GML-1) 相似的化合物的合成和药理学评价,揭示了显着的抗焦虑活性。这种化合物的成品剂型的开发证明了明显的抗焦虑作用,突出了其治疗焦虑症的潜力 (Yarkova 等人,2019)。

用于生物应用的荧光特性

对 N,O-苯甲酰胺配体的 BF2 配合物的合成、结构和光物理性质的研究揭示了新型蓝色荧光团。这些荧光团表现出强烈的发光,使其适用于生物成像和有机材料中的应用。该研究展示了取代部分和调整晶体结构如何显着影响荧光特性,为设计新型发光材料提供了见解 (Yamaji 等人,2017)。

活细胞中次氯酸根检测

基于吡啶并[1,2-a]苯并咪唑的新型荧光团的开发用于次氯酸根检测,展示了 N-苄基-1-(2-氟苯基)-3,4-二氢-1H-吡咯并[1,2-a]吡嗪-2-甲酰胺衍生物在活细胞成像中的效用。该探针能够快速灵敏地检测次氯酸根,这是生物研究和临床诊断中的一个关键因素 (Ji 等人,2018)。

未来方向

作用机制

Target of Action

The primary target of N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is Ole1p , a desaturase enzyme . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids, which are essential components of cell membranes and precursors of various bioactive molecules.

Mode of Action

The compound acts as an inhibitor of the Ole1p enzyme . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the desaturation of fatty acids. This inhibition disrupts the normal function of the enzyme, leading to changes in the composition of unsaturated fatty acids in the cell.

Result of Action

The inhibition of Ole1p by N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide leads to a decrease in the production of unsaturated fatty acids. This can result in the disruption of cell membrane integrity and function, potentially leading to cell death. Therefore, this compound exhibits antifungal activity .

属性

IUPAC Name |

N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c22-18-10-5-4-9-17(18)20-19-11-6-12-24(19)13-14-25(20)21(26)23-15-16-7-2-1-3-8-16/h1-12,20H,13-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVFJFAJLUXRFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

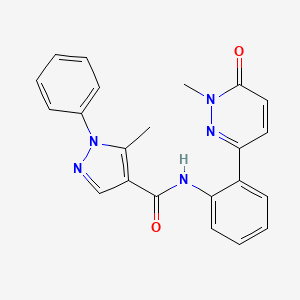

![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)

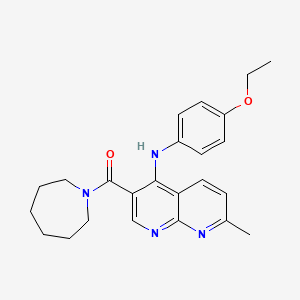

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)

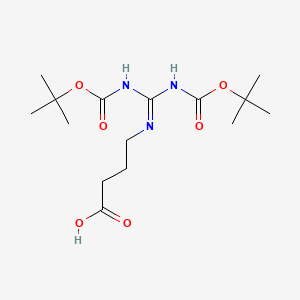

![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)

![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/no-structure.png)

![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2842637.png)

![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)